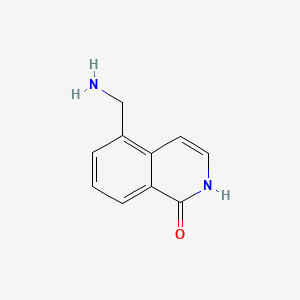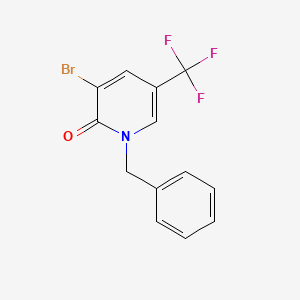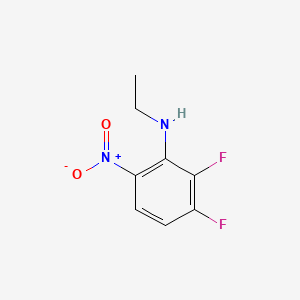
5-(aminomethyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(aminomethyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound. It belongs to the class of isoquinolinones, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of an aminomethyl group at the 5-position of the isoquinolinone ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 5-(aminomethyl)isoquinolin-1(2H)-one involves the cyclization of benzocyclobutenols with isocyanates. This reaction is typically catalyzed by rhodium (I) and proceeds via selective cleavage of a C-C bond . Another method involves the electro-oxidative intramolecular C-H amination, which is a metal-free and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical synthesis due to its efficiency and sustainability. This method avoids the use of external oxidants and additives, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 5-(aminomethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
科学的研究の応用
5-(aminomethyl)isoquinolin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: It has shown promise as a potential therapeutic agent, particularly in the development of anti-cancer drugs.
作用機序
The mechanism of action of 5-(aminomethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it inhibits tankyrase enzymes, which are part of the PARP superfamily. This inhibition disrupts the WNT signaling pathway, which is crucial for the proliferation of cancer cells . The compound’s ability to form stable complexes with these enzymes is key to its biological activity.
類似化合物との比較
3-aryl-5-substituted isoquinolin-1-ones: These compounds also inhibit tankyrase enzymes and have shown anti-cancer activity.
Isoquinolin-1(2H)-ones: A broader class of compounds with similar structural features and diverse biological activities.
Uniqueness: 5-(aminomethyl)isoquinolin-1(2H)-one is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other isoquinolinones and contributes to its specific biological activities.
特性
IUPAC Name |
5-(aminomethyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRYYCGSWGUEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC(=O)C2=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B567417.png)

![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)

![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)



![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)





